

Methyl 2-oxo-1-cycloheptanecarboxylate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-oxo-1-cycloheptanecarboxylate

Cat. No.: B1346456

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-oxo-1-cycloheptanecarboxylate, a cyclic β -keto ester, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, combining a seven-membered carbocyclic ring with reactive keto and ester functionalities, provide a powerful platform for the construction of a diverse array of complex molecular architectures. This guide explores the synthesis, properties, and key synthetic applications of **methyl 2-oxo-1-cycloheptanecarboxylate**, offering a comprehensive resource for professionals in the field of chemical research and drug development.

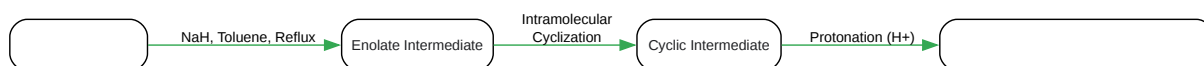
Synthesis of Methyl 2-oxo-1-cycloheptanecarboxylate

The primary and most efficient method for the synthesis of **methyl 2-oxo-1-cycloheptanecarboxylate** is the Dieckmann condensation of dimethyl pimelate. This intramolecular cyclization reaction, catalyzed by a strong base such as sodium hydride, proceeds via the formation of an enolate intermediate that subsequently attacks the second ester group, leading to the formation of the seven-membered ring.

A representative experimental protocol for the Dieckmann condensation of dimethyl pimelate is as follows:

Experimental Protocol: Dieckmann Condensation of Dimethyl Pimelate

To a solution of dimethyl pimelate (1.0 eq) in an anhydrous, aprotic solvent such as toluene under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to afford **methyl 2-oxo-1-cycloheptanecarboxylate**.^[1]



[Click to download full resolution via product page](#)

Figure 1: Synthesis of **Methyl 2-oxo-1-cycloheptanecarboxylate** via Dieckmann Condensation.

Physical and Chemical Properties

Methyl 2-oxo-1-cycloheptanecarboxylate is a colorless to pale yellow liquid.^[2] A summary of its key physical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ O ₃	[2]
Molecular Weight	170.21 g/mol	[3]
Boiling Point	112-114 °C at 10 mmHg	[3]
Density	1.09 g/mL at 25 °C	[3]
Refractive Index (n _D ²⁰)	1.474	[3]

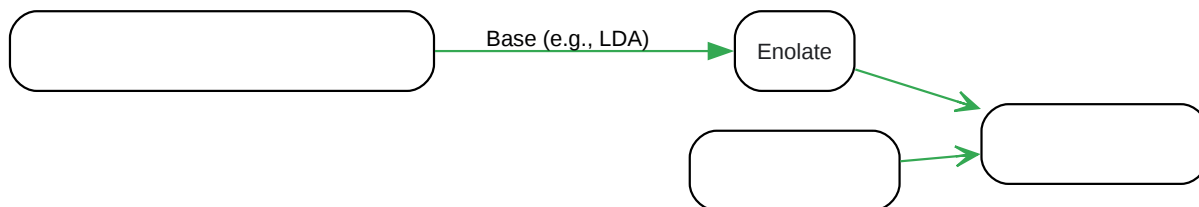
The chemical reactivity of **methyl 2-oxo-1-cycloheptanecarboxylate** is dominated by the presence of the β -keto ester functionality. The acidic α -proton can be readily removed by a base to form a nucleophilic enolate, which is central to many of its synthetic applications.

Key Synthetic Applications

The unique structural and electronic properties of **methyl 2-oxo-1-cycloheptanecarboxylate** make it a valuable precursor for a variety of important chemical transformations.

Alkylation Reactions

The enolate of **methyl 2-oxo-1-cycloheptanecarboxylate** can be readily alkylated at the α -position by treatment with a variety of electrophiles, such as alkyl halides. The regioselectivity of this reaction (C-alkylation vs. O-alkylation) can often be controlled by the choice of base, solvent, and reaction temperature. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) in a polar aprotic solvent like tetrahydrofuran (THF) at low temperatures typically favor the formation of the kinetic enolate and subsequent C-alkylation.^{[4][5][6]}



[Click to download full resolution via product page](#)

Figure 2: General workflow for the alkylation of **methyl 2-oxo-1-cycloheptanecarboxylate**.

Acylation Reactions

Similar to alkylation, the enolate of **methyl 2-oxo-1-cycloheptanecarboxylate** can undergo acylation with acylating agents such as acid chlorides or anhydrides. This reaction provides a route to 1,3-dicarbonyl compounds, which are themselves versatile synthetic intermediates. The choice of reaction conditions is crucial to favor C-acylation over the competing O-acylation.

Halogenation Reactions

The α -position of the β -keto ester can be halogenated using various halogenating agents. For instance, α -bromination can be achieved using N-bromosuccinimide (NBS). This reaction introduces a halogen atom that can serve as a leaving group in subsequent nucleophilic substitution reactions or as a handle for further functionalization.

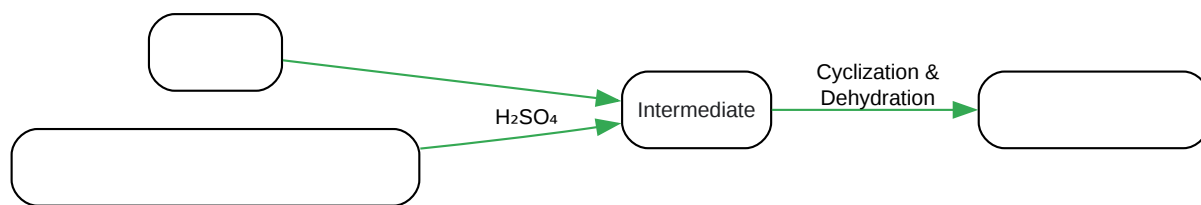
Synthesis of Heterocyclic Compounds

Methyl 2-oxo-1-cycloheptanecarboxylate is a valuable precursor for the synthesis of various heterocyclic systems.

One of the well-documented applications of **methyl 2-oxo-1-cycloheptanecarboxylate** is in the Pechmann condensation for the synthesis of coumarins.[3] This acid-catalyzed reaction involves the condensation of a phenol with a β -keto ester. When resorcinol is reacted with **methyl 2-oxo-1-cycloheptanecarboxylate** in the presence of a strong acid catalyst like sulfuric acid, it leads to the formation of a tetracyclic coumarin derivative.

Experimental Protocol: Pechmann Condensation with Resorcinol

A mixture of resorcinol (1.0 eq) and **methyl 2-oxo-1-cycloheptanecarboxylate** (1.0 eq) is cooled in an ice bath. Concentrated sulfuric acid (excess) is added slowly with stirring, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure coumarin product.[7][8][9]



[Click to download full resolution via product page](#)

Figure 3: Pechmann condensation for coumarin synthesis.

The 1,3-dicarbonyl moiety of **methyl 2-oxo-1-cycloheptanecarboxylate** makes it a suitable precursor for the synthesis of pyrazoles and pyrimidines through condensation reactions with

hydrazine and urea (or their derivatives), respectively. These reactions typically proceed via the formation of a hydrazone or an amidine intermediate, followed by intramolecular cyclization and dehydration to afford the heterocyclic ring.

Use in Natural Product Synthesis

While specific, direct applications of **methyl 2-oxo-1-cycloheptanecarboxylate** in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motif is present in various natural products. For example, the cycloheptane ring is a core feature of guaianolide sesquiterpenes and certain Daphniphyllum alkaloids.^{[1][2][10][11][12][13]} The synthetic strategies employed for these natural products often involve the construction of a functionalized cycloheptane ring, highlighting the potential of building blocks like **methyl 2-oxo-1-cycloheptanecarboxylate** in this area.

Quantitative Data Summary

Reaction	Substrates	Reagents & Conditions	Product	Yield	Reference
Dieckmann Condensation	Dimethyl pimelate	NaH, Toluene, Reflux	Methyl 2-oxo-1-cycloheptanecarboxylate	75%	[1]
Pechmann Condensation	Resorcinol, Ethyl acetoacetate	conc. H ₂ SO ₄ , 5°C to rt, 18h	7-hydroxy-4-methyl coumarin	88%	[7]

Spectroscopic Data

The structural characterization of **methyl 2-oxo-1-cycloheptanecarboxylate** is confirmed by various spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the α-proton (a multiplet), and the methylene protons of the cycloheptane ring (a series of multiplets).

- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the ester carbonyl carbon, the ketone carbonyl carbon, the α -carbon, the methyl ester carbon, and the methylene carbons of the seven-membered ring.
- FT-IR: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1710 cm^{-1}) and the ester (around 1740 cm^{-1}), as well as C-H stretching and bending vibrations.^{[14][15][16]}

Conclusion

Methyl 2-oxo-1-cycloheptanecarboxylate is a readily accessible and highly functionalized building block with significant potential in organic synthesis. Its ability to undergo a variety of chemical transformations, including alkylation, acylation, halogenation, and condensation reactions, makes it a valuable precursor for the synthesis of diverse molecular scaffolds, including complex heterocyclic systems. As the demand for novel and structurally diverse molecules in drug discovery and materials science continues to grow, the utility of versatile building blocks like **methyl 2-oxo-1-cycloheptanecarboxylate** is poised to expand further. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for chemists engaged in the art of molecular construction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Synthesis of the ABC Core of Daphniphyllum Alkaloids with a [5–6–7] Azatricyclic Scaffold via Ring Expansion of Azabicyclic and Azatricyclic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
2. Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
4. chem.libretexts.org [chem.libretexts.org]
5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. worldresearchersassociations.com [worldresearchersassociations.com]
- 10. researchgate.net [researchgate.net]
- 11. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoding Guaianolide Biosynthesis: Synthetic Insights into Pseudoguaianolides and Seco-Guaianolides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Total Synthesis of Daphniphyllum Alkaloids | Department of Chemistry [chem.uga.edu]
- 14. Solved FTIR and 1-HNMR analysis of 2-oxo-cyclohexane | Chegg.com [chegg.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Methyl 2-oxo-1-cycloheptanecarboxylate: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346456#methyl-2-oxo-1-cycloheptanecarboxylate-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com